molecular formula C16H16N2O3 B14131727 N-(2-Nitrophenyl)-4-propylbenzamide

N-(2-Nitrophenyl)-4-propylbenzamide

Cat. No.: B14131727
M. Wt: 284.31 g/mol
InChI Key: KWBGWEKILVGQHJ-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the benzamide structure, along with a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-4-propylbenzamide typically involves the reaction of 2-nitroaniline with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-4-propylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: N-(2-Aminophenyl)-4-propylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-Nitrophenyl)-4-propylbenzoic acid.

Scientific Research Applications

N-(2-Nitrophenyl)-4-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-4-propylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The propylbenzamide moiety may also contribute to the compound’s ability to bind to specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

N-(2-Nitrophenyl)-4-propylbenzamide can be compared with other benzamide derivatives that have similar structures but different substituents. Some similar compounds include:

    N-(2-Nitrophenyl)benzamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    N-(2-Aminophenyl)-4-propylbenzamide: The amino group may enhance its reactivity in certain chemical reactions and its potential biological activities.

    N-(2-Nitrophenyl)-4-methylbenzamide: The methyl group may influence its physical properties and reactivity compared to the propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-nitrophenyl)-4-propylbenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-5-12-8-10-13(11-9-12)16(19)17-14-6-3-4-7-15(14)18(20)21/h3-4,6-11H,2,5H2,1H3,(H,17,19)

InChI Key

KWBGWEKILVGQHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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